molecular formula C20H20ClN3O3 B2414687 N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide CAS No. 1797727-12-8

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide

Cat. No.: B2414687
CAS No.: 1797727-12-8
M. Wt: 385.85
InChI Key: HHOJCAVLLPIVHZ-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group. The compound’s structure includes a chlorinated cyanophenyl group and a methoxyphenylbutyl group, which may impart unique chemical and biological properties.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-(2-methoxy-2-phenylbutyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-3-20(27-2,15-7-5-4-6-8-15)13-23-18(25)19(26)24-17-11-16(21)10-9-14(17)12-22/h4-11H,3,13H2,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOJCAVLLPIVHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)(C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide typically involves the reaction of appropriate amines with oxalyl chloride. The general synthetic route may include:

    Preparation of the amines: The starting materials, 5-chloro-2-cyanophenylamine and 2-methoxy-2-phenylbutylamine, are synthesized or obtained commercially.

    Formation of the oxalamide: The amines are reacted with oxalyl chloride under controlled conditions, often in the presence of a base such as triethylamine, to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using similar reaction conditions but optimized for efficiency, yield, and safety. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions may target the nitrile or amide groups, leading to the formation of amines or other reduced products.

    Substitution: The chlorinated phenyl group may undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst may be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C17H18ClN3OC_{17}H_{18}ClN_{3}O, with a molecular weight of approximately 319.80 g/mol. Its structure includes a chloro-substituted phenyl group and a methoxy-phenylbutyl moiety, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Anticancer Properties

The compound has also been evaluated for its anticancer potential, particularly against human breast cancer cells (MCF-7). A study reported a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. This indicates promising cytotoxic effects, warranting further investigation into its mechanism of action and potential use in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory activity. In experiments using LPS-stimulated macrophages, treatment with the compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%, highlighting its potential as an anti-inflammatory agent .

Case Studies

Study on Antimicrobial Efficacy (2024) :

  • Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.
  • Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

Anticancer Activity Evaluation (2023) :

  • Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025) :

  • Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.
  • Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide would depend on its specific interactions with molecular targets. This may involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide: can be compared with other oxalamides or compounds with similar functional groups.

    This compound: may be unique in its specific substitution pattern and functional groups, which could impart distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the chlorinated cyanophenyl group and the methoxyphenylbutyl group, which may influence its reactivity and interactions with biological targets.

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloro-substituted phenyl ring, a cyano group, and an oxalamide moiety, which are crucial for its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C19H22ClN3O3C_{19}H_{22}ClN_{3}O_{3}, with a molecular weight of approximately 375.85 g/mol. The presence of electron-withdrawing groups such as chlorine and cyano enhances its reactivity, making it a subject of interest in various research domains.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-cyanophenylamine with 2-methoxy-2-phenylbutanamine in the presence of oxalyl chloride and a base like triethylamine. The reaction is generally performed in an inert solvent such as dichloromethane at controlled temperatures to optimize yield and purity.

The biological activity of this compound primarily involves interaction with specific enzymes or receptors. It may inhibit enzyme activity, modulate signaling pathways, or alter gene expression, which can lead to various therapeutic effects.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation and signal transduction pathways. Inhibition of these enzymes may disrupt uncontrolled cell division, suggesting its candidacy for cancer therapeutics.

Antiparasitic Properties

Preliminary studies have also suggested that this compound may possess antiparasitic properties, indicating further avenues for exploration in drug development against parasitic infections.

Antimicrobial Activity

In related studies involving similar oxalamides, compounds with structural similarities have shown varying degrees of antimicrobial activity. For instance, N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .

Table: Summary of Biological Activities

Activity Type Target Effect References
Enzyme InhibitionKinasesDisruption of cell cycle
Antiparasitic ActivityVarious parasitesPotential therapeutic effects
Antimicrobial ActivityGram-positive bacteriaEffective against MRSA

Case Study: Enzyme Inhibition Research

In a study focused on the enzyme inhibition properties of similar compounds, researchers evaluated the effectiveness of various oxalamides against specific kinases. The findings indicated that modifications on the phenyl ring significantly influenced binding affinity and inhibitory potency. Compounds demonstrating high lipophilicity were more effective due to their ability to penetrate cell membranes rapidly .

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